1,1,1-d3-Dimethyl ether

Overview

Description

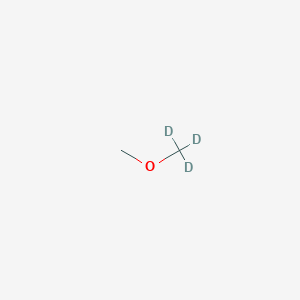

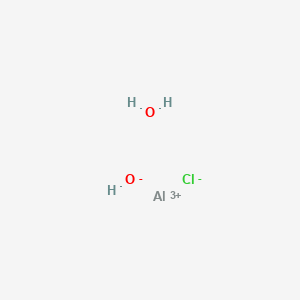

1,1,1-d3-Dimethyl ether is a useful research compound. Its molecular formula is C2H6O and its molecular weight is 49.09 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Trideuterio(methoxy)methane, also known as DIMETHYL-1,1,1-D3 ETHER (GAS) or 1,1,1-d3-Dimethyl ether, is a deuterated compound . Deuterated compounds are often used in drug discovery research, providing vital information about the biological fate of drugs and drug metabolites . The primary targets of this compound are likely to be similar to those of its non-deuterated counterpart, dimethyl ether .

Mode of Action

Dimethyl ether is used as a feedstock for the production of the methylating agent, dimethyl sulfate . This suggests that trideuterio(methoxy)methane may also act as a methylating agent, transferring a methyl group to its target molecules.

Biochemical Pathways

Methylation is a key process in many biological functions, including gene expression, protein function, and DNA repair .

Pharmacokinetics

Deuterated compounds generally exhibit altered pharmacokinetic properties compared to their non-deuterated counterparts . Deuteration can slow the metabolism of the compound, potentially leading to increased bioavailability and longer half-life .

Result of Action

As a potential methylating agent, it could alter the function of various proteins and nucleic acids through methylation, impacting cellular processes such as gene expression and dna repair .

Biochemical Analysis

Cellular Effects

It is known that dimethyl ether can penetrate cell walls, suggesting that 1,1,1-d3-Dimethyl ether may have similar properties .

Molecular Mechanism

It is known that ethers can undergo cleavage in the presence of strong acids

Temporal Effects in Laboratory Settings

Studies on dimethyl ether suggest that it can be used for lipid extraction in microalgae, indicating potential temporal effects .

Metabolic Pathways

Studies on the anaerobic degradation of diethyl ether, a related compound, suggest that it may be involved in complex metabolic pathways .

Properties

IUPAC Name |

trideuterio(methoxy)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6O/c1-3-2/h1-2H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCGLNKUTAGEVQW-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50160123 | |

| Record name | 1,1,1-d3-Dimethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50160123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

49.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13725-27-4 | |

| Record name | 1,1,1-d3-Dimethyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013725274 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,1-d3-Dimethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50160123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

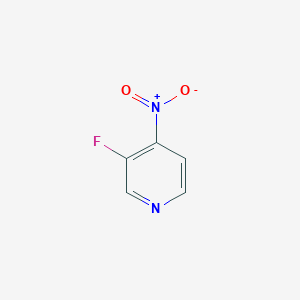

![(1R,3R,5R,6S,7S,11S)-6-Hydroxy-3-methyl-8-methylidene-4,10,15-trioxatetracyclo[11.2.1.03,5.07,11]hexadec-13(16)-ene-9,14-dione](/img/structure/B80607.png)